Glucotropaeolin

Description

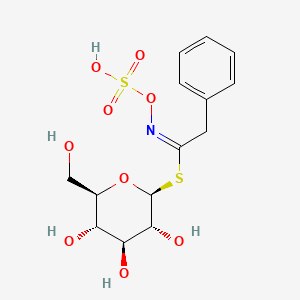

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19NO9S2 |

|---|---|

Molecular Weight |

409.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-2-phenyl-N-sulfooxyethanimidothioate |

InChI |

InChI=1S/C14H19NO9S2/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22)/b15-10+/t9-,11-,12+,13-,14+/m1/s1 |

InChI Key |

QQGLQYQXUKHWPX-BXLHIMNRSA-N |

SMILES |

C1=CC=C(C=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

glucotropaeolin glucotropeolin glucotropeolin, potassium salt |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Unveiling of Glucotropaeolin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of the structure elucidation and confirmation of glucotropaeolin (B1208891), a benzyl (B1604629) glucosinolate of significant interest in phytochemical and pharmacological research. Through a comprehensive review of spectroscopic and analytical data, this document outlines the key experimental methodologies and definitive structural characteristics of this important natural product.

Physicochemical and Spectroscopic Data of this compound

The structural confirmation of this compound has been achieved through a combination of synthetic efforts and advanced spectroscopic techniques. Initially confirmed by total synthesis in 1957, its absolute configuration was later established by X-ray crystallography and other spectroscopic methods, which definitively assigned the Z-configuration to the C=N bond.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₉S₂ | [2] |

| Molar Mass | 409.42 g/mol | [2] |

| IUPAC Name | 1-S-[(1Z)-2-Phenyl-N-(sulfooxy)ethanimidoyl]-1-thio-β-D-glucopyranose | [2] |

| CAS Number | 499-26-3 | [2] |

Table 1: Physicochemical Properties of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the monosubstituted benzene (B151609) ring of the benzyl group.

-

Methylene Protons: A characteristic signal for the CH₂ group adjacent to the aromatic ring.

-

Anomeric Proton: A doublet for the H-1' proton of the glucose unit, with a coupling constant indicative of a β-anomeric configuration.

-

Sugar Protons: A complex region of signals for the remaining protons of the glucopyranose ring.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals for the carbons of the benzene ring.

-

Methylene Carbon: A signal for the benzylic CH₂ carbon.

-

Thiohydroximate Carbon: A key signal for the C=N carbon.

-

Anomeric Carbon: The signal for the C-1' of the glucose unit.

-

Sugar Carbons: Signals corresponding to the other carbons of the glucopyranose ring.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the characterization of intact glucosinolates. In negative ion mode, this compound is expected to exhibit a prominent [M-H]⁻ ion. Collision-induced dissociation (CID) would lead to characteristic fragmentation patterns.

| Fragment Ion (m/z) | Proposed Identity |

| 408 | [M-H]⁻ |

| 328 | [M-H-SO₃]⁻ |

| 259 | [C₆H₁₁O₉S]⁻ (Glucose-sulfate) |

| 195 | [C₆H₇O₅S]⁻ (Thioglucose fragment) |

| 97 | [HSO₄]⁻ |

Table 2: Predicted ESI-MS/MS Fragmentation of Intact this compound (Negative Ion Mode)

Experimental Protocols

Isolation and Purification of this compound from Tropaeolum majus (Nasturtium) Seeds

This protocol outlines a general procedure for the extraction and purification of this compound, which can be adapted based on available laboratory equipment.

Materials:

-

Tropaeolum majus seeds

-

Methanol (B129727) (MeOH)

-

Deionized water

-

Ammonia (B1221849) acetate

-

Liquid nitrogen

-

Mortar and pestle

-

Ultrasonicator

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., DEAE-Sephadex) or access to preparative HPLC or high-speed counter-current chromatography (HSCCC).[3][4][5]

Procedure:

-

Sample Preparation: Freeze Tropaeolum majus seeds in liquid nitrogen and grind to a fine powder using a mortar and pestle.[3]

-

Extraction: Extract the powdered seeds three times with 80% methanol containing 8.5 mM ammonia acetate. Use ultrasonication for 10 minutes at 50°C to enhance extraction.[3]

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet solid debris.[3]

-

Concentration: Pool the supernatants and concentrate under reduced pressure using a rotary evaporator.[3]

-

Purification:

-

Solid-Phase Extraction (SPE): The concentrated crude extract can be further purified using anion-exchange SPE cartridges. The anionic this compound will bind to the resin and can be eluted with a suitable buffer.

-

Preparative Chromatography: For higher purity, the concentrated extract can be subjected to preparative reverse-phase high-performance liquid chromatography (prep-HPLC) or high-speed counter-current chromatography (HSCCC).[4][5]

-

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol describes a typical analytical HPLC method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4 mm).[3]

-

Mobile Phase: A gradient of methanol and 40 mM ammonia acetate.[3]

-

Detection: UV at 220 nm.[3]

-

Internal Standard: Arbutin can be used as an internal standard.[3]

Procedure:

-

Sample Preparation: Prepare extracts as described in the isolation protocol.

-

Injection: Inject the filtered sample onto the HPLC column.

-

Elution: Run the gradient program to separate the components.

-

Quantification: Calculate the concentration of this compound based on the peak area relative to a standard curve or an internal standard.[3]

Key Signaling and Metabolic Pathways

Biosynthesis of this compound

This compound is biosynthesized from the amino acid L-phenylalanine through a multi-step enzymatic pathway. Key intermediates include phenylacetaldoxime. The enzymes involved include cytochromes P450.[6][7][8][9][10]

Enzymatic Hydrolysis of this compound by Myrosinase

Upon tissue damage, the enzyme myrosinase comes into contact with this compound, catalyzing its hydrolysis. This reaction cleaves the thioglucosidic bond, leading to the formation of an unstable aglycone, which then spontaneously rearranges to form benzyl isothiocyanate, glucose, and sulfate.[11][12][13][14][15]

Conclusion

The structural elucidation of this compound has been a pivotal achievement in the field of natural product chemistry. The combination of chemical synthesis, NMR spectroscopy, mass spectrometry, and X-ray crystallography has provided an unambiguous understanding of its molecular architecture. The detailed experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers engaged in the study of glucosinolates and their diverse biological activities. Further research to obtain and publish high-resolution NMR and MS/MS data for the intact molecule will be invaluable to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzyl glucosinolate | C14H19NO9S2 | CID 6537197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ojs.openagrar.de [ojs.openagrar.de]

- 4. researchgate.net [researchgate.net]

- 5. Separation and purification of glucosinolates from crude plant homogenates by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. maltawildplants.com [maltawildplants.com]

- 7. youtube.com [youtube.com]

- 8. Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Studies on the mechanism of myrosinase. Investigation of the effect of glycosyl acceptors on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]

Glucotropaeolin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucotropaeolin (B1208891), a benzyl (B1604629) glucosinolate, is a naturally occurring secondary metabolite found in a variety of plant species. Upon enzymatic hydrolysis by myrosinase, it yields benzyl isothiocyanate (BITC), a compound of significant interest for its potential chemopreventive and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources, distribution within plant tissues, and quantitative analysis of this compound. Detailed experimental protocols for its extraction and quantification are provided, along with a visualization of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources and Distribution of this compound

This compound has been identified in several plant families, primarily within the order Brassicales. The most well-documented sources belong to the Brassicaceae, Caricaceae, and Tropaeolaceae families. Other families reported to contain this glucosinolate include Resedaceae, Salvadoraceae, and Tovariaceae.

The distribution of this compound is not uniform throughout the plant, with concentrations varying significantly between different tissues. This differential accumulation is a key consideration for the targeted extraction and isolation of this compound.

Major Plant Sources

-

Tropaeolaceae: Tropaeolum majus (Garden Nasturtium) is a prominent source of this compound, which is often the principal glucosinolate in this species. It is found in various parts of the plant, including the leaves, seeds, and flowers.

-

Caricaceae: Carica papaya (Papaya) is a notable tropical fruit species that contains this compound. The highest concentrations are found in the seeds and latex, with lower levels in the leaves and peel, and minimal amounts in the fruit flesh.

-

Brassicaceae: While the Brassicaceae family is rich in a diverse array of glucosinolates, this compound is found in several species. Lepidium sativum (Garden Cress) is a significant horticultural source of this compound, particularly in its seeds. It has also been identified in other Brassica vegetables.

-

Resedaceae: Species within the Reseda genus, such as Reseda lutea, have been shown to contain this compound.

Quantitative Distribution in Plant Tissues

The concentration of this compound varies depending on the plant species, cultivar, developmental stage, and environmental conditions. The following tables summarize the quantitative data on this compound content in various plant tissues from key species.

Table 1: this compound Content in Tropaeolum majus

| Plant Part | Concentration (µmol/g Dry Weight) | Reference |

| Leaves | 23.45 - 45.26 | N/A |

| Seeds (unripe green) | 117.92 - 156.31 | N/A |

| In Vitro Plants | 10 - 50 | N/A |

Table 2: this compound Content in Carica papaya

| Plant Part | Concentration | Reference |

| Latex | Highest Concentration | |

| Newly-expanding Leaves | High Concentration | |

| Green Peel | High Concentration | |

| Seeds | High Concentration | |

| Fruit Flesh (Pulp) | 0 - 100 mg/100g Fresh Weight | |

| Ripe Placenta | Lowest Concentration |

Table 3: this compound Content in Lepidium sativum (Garden Cress)

| Cultivar/Stage | Concentration (µmol/g Dry Weight) | Reference |

| Cultivar 'Dadas' (Optimum Harvest) | 4.57 | N/A |

| Cultivar 'Bahar' (Optimum Harvest) | 3.30 | N/A |

| Cultivar 'Dadas' (Flowering) | 1.79 - 4.11 | N/A |

| Cultivar 'Bahar' (Flowering) | 1.92 - 2.02 | N/A |

Table 4: this compound Content in Reseda lutea

| Plant Part | Concentration (µmol/g Dry Weight) | Reference |

| Root | 106.69 | |

| Flower | 8.66 | |

| Various Tissues | 0.6 - 106.69 |

Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation and analytical procedures to prevent its enzymatic degradation and ensure reliable results.

Extraction of this compound

The following protocol is a widely used method for the extraction of glucosinolates from plant material.

Materials:

-

Plant tissue (fresh, frozen, or freeze-dried)

-

Liquid nitrogen

-

Mortar and pestle or grinder

-

70% Methanol (B129727) (HPLC grade)

-

Deionized water

-

Centrifuge

-

Microcentrifuge tubes

-

DEAE-Sephadex A-25 ion-exchange resin

-

Purified sulfatase (from Helix pomatia)

-

Sodium acetate (B1210297) buffer (pH 5.5)

Procedure:

-

Sample Preparation: Immediately freeze fresh plant tissue in liquid nitrogen to inactivate myrosinase. The frozen tissue can then be freeze-dried (lyophilized) to remove water. Grind the freeze-dried or frozen tissue to a fine powder using a pre-chilled mortar and pestle or a grinder.

-

Extraction: Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube. Add 1 mL of pre-heated 70% methanol (70°C). Vortex the mixture vigorously for 1 minute.

-

Heat Inactivation: Incubate the mixture at 70°C for 20 minutes to ensure complete inactivation of myrosinase.

-

Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the glucosinolates and transfer it to a new tube.

-

Purification (Ion-Exchange Chromatography):

-

Prepare a mini-column with DEAE-Sephadex A-25 resin.

-

Wash the column with deionized water and then with the sodium acetate buffer.

-

Apply the crude extract (supernatant) to the column. The negatively charged glucosinolates will bind to the resin.

-

Wash the column with deionized water to remove impurities.

-

-

Desulfation:

-

Add a solution of purified sulfatase to the column.

-

Incubate the column overnight at room temperature to allow for the enzymatic removal of the sulfate (B86663) group from the glucosinolates, converting them to their desulfo-analogs.

-

-

Elution: Elute the desulfo-glucosinolates from the column with deionized water.

-

Sample for HPLC: The eluted solution containing the desulfo-glucotropaeolin is now ready for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Solvent A: Deionized water

-

Solvent B: Acetonitrile (B52724)

-

A gradient elution is typically used, starting with a low percentage of acetonitrile and gradually increasing.

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 229 nm

-

Column Temperature: 30°C

Quantification:

-

Standard Curve: Prepare a series of standard solutions of desulfo-glucotropaeolin of known concentrations.

-

Analysis: Inject the standards and the extracted samples into the HPLC system.

-

Calculation: Identify the peak corresponding to desulfo-glucotropaeolin in the sample chromatograms based on the retention time of the standard. Quantify the concentration by comparing the peak area of the sample with the standard curve.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the amino acid L-phenylalanine. The pathway involves the formation of a core glucosinolate structure followed by side-chain modifications.

Biosynthetic Pathway of this compound

The following diagram illustrates the key steps in the biosynthesis of this compound.

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the extraction and analysis of this compound from plant materials.

Biosynthesis of Glucotropaeolin from Phenylalanine in Tropaeolum majus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucotropaeolin (B1208891), a benzylglucosinolate, is a prominent secondary metabolite in Tropaeolum majus (garden nasturtium). Upon enzymatic hydrolysis by myrosinase, it yields benzyl (B1604629) isothiocyanate, a compound of significant interest for its potential chemoprotective and antimicrobial properties. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biosynthesis of this compound from L-phenylalanine in Tropaeolum majus, focusing on the core biochemical pathway, key enzymes, regulatory mechanisms, and experimental methodologies.

Core Biosynthetic Pathway

The biosynthesis of this compound from phenylalanine is a multi-step process involving the conversion of the amino acid to a core glucosinolate structure, which is then modified to form the final product. The pathway can be broadly divided into three stages:

-

Chain Elongation of Phenylalanine (Not applicable for this compound): While many aliphatic glucosinolates undergo chain elongation, the biosynthesis of the aromatic glucosinolate this compound directly utilizes phenylalanine.

-

Formation of the Core Glucosinolate Structure: This central part of the pathway involves the conversion of phenylalanine to a thiohydroximic acid derivative.

-

Secondary Modifications: The core structure undergoes glucosylation and sulfation to yield this compound.

The key intermediates in this pathway include phenylacetaldoxime, phenylacetothiohydroximate, and desulfothis compound.

Diagram of the this compound Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Key Enzymes and Quantitative Data

The biosynthesis of this compound is catalyzed by several key enzymes. While specific kinetic data for these enzymes in Tropaeolum majus are limited, data from homologous enzymes in other glucosinolate-producing plants provide valuable insights.

| Enzyme Family | Proposed Enzyme in T. majus | Reaction Catalyzed | Substrate(s) | Product(s) | Cofactor(s) | Km | Vmax | Source Organism for Kinetic Data |

| Cytochrome P450 | CYP79 (putative) | N-hydroxylation of Phenylalanine | L-Phenylalanine | N-Hydroxy-L-phenylalanine | NADPH | N/A | N/A | N/A |

| Cytochrome P450 | CYP83 (putative) | Oxidative conversion of Phenylacetaldoxime | Phenylacetaldoxime | aci-Nitro Phenylacetate (putative) | NADPH | N/A | N/A | N/A |

| C-S Lyase | (putative) | Cleavage of cysteine conjugate | S-alkyl-phenylacetothiohydroximate | Phenylacetothiohydroximate | N/A | N/A | N/A | N/A |

| UDP-Glucosyltransferase (UGT) | UGT74 family (putative) | Glucosylation of thiohydroximate | Phenylacetothiohydroximate, UDP-Glucose | Desulfothis compound, UDP | N/A | N/A | N/A | N/A |

| Sulfotransferase (SOT) | SOT family (putative) | Sulfation of desulfoglucosinolate | Desulfobenzylglucosinolate, PAPS | This compound, PAP | N/A | 0.23 mM (for Desulfobenzylglucosinolate) | N/A | Lepidium sativum |

| 1 mM (for PAPS) |

Note: N/A indicates that specific data for Tropaeolum majus is not available in the reviewed literature. The kinetic data for sulfotransferase is from a study on cress (Lepidium sativum), a plant that also produces aromatic glucosinolates. PAPS: 3'-phosphoadenosine-5'-phosphosulfate.

Experimental Protocols

Isolation of Microsomal Enzymes from Tropaeolum majus Seedlings

This protocol is adapted from studies that successfully isolated active microsomal fractions for studying the initial steps of glucosinolate biosynthesis.[1]

Materials:

-

Tropaeolum majus seedlings (induced with jasmonic acid and light for higher enzyme activity)

-

Isolation buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 250 mM sucrose, 100 mM ascorbic acid, 5 mM EDTA, 1 mM PMSF, 2 mM DTT.

-

Homogenizer

-

Centrifuge (refrigerated)

-

Ultracentrifuge (refrigerated)

Procedure:

-

Harvest fresh T. majus seedlings and immediately place them in liquid nitrogen to flash-freeze.

-

Grind the frozen seedlings to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powdered tissue in ice-cold isolation buffer (approximately 3 mL of buffer per gram of tissue). The high concentration of ascorbic acid is crucial to inactivate myrosinase, which can degrade this compound and its intermediates.[1]

-

Filter the homogenate through several layers of cheesecloth to remove cell debris.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

-

Carefully collect the supernatant and centrifuge it at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Discard the supernatant and resuspend the microsomal pellet in a minimal volume of resuspension buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT and 20% glycerol).

-

The microsomal preparation can be used immediately for enzyme assays or stored at -80°C.

Assay for Cytochrome P450-Mediated Conversion of Phenylalanine to Phenylacetaldoxime

This assay measures the activity of the initial enzymes in the pathway using a radiolabeled substrate.

Materials:

-

Microsomal enzyme preparation from T. majus

-

[14C]-L-Phenylalanine

-

Reaction buffer: 50 mM potassium phosphate buffer (pH 7.5)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Ethyl acetate (B1210297)

-

TLC plates (silica gel)

-

Scintillation counter

Procedure:

-

Set up the reaction mixture containing the microsomal preparation, reaction buffer, and the NADPH regenerating system.

-

Initiate the reaction by adding [14C]-L-Phenylalanine.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously to extract the product, phenylacetaldoxime, into the organic phase.

-

Centrifuge to separate the phases and carefully collect the ethyl acetate layer.

-

Spot the ethyl acetate extract onto a TLC plate and develop the chromatogram using an appropriate solvent system (e.g., toluene:ethyl acetate, 85:15 v/v).

-

Visualize the radioactive spots using a phosphorimager or by scraping the silica (B1680970) and counting in a scintillation counter.

-

Quantify the conversion of phenylalanine to phenylacetaldoxime by comparing the radioactivity of the product spot to the total radioactivity.

Assay for UDP-Glucosyltransferase (UGT) Activity

This assay measures the glucosylation of the thiohydroximate intermediate.

Materials:

-

Partially purified UGT enzyme preparation

-

Phenylacetothiohydroximate (substrate)

-

UDP-[14C]-Glucose

-

Reaction buffer: 100 mM Tris-HCl (pH 7.5)

-

DEAE-Sephadex column

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture containing the enzyme preparation, reaction buffer, and phenylacetothiohydroximate.

-

Start the reaction by adding UDP-[14C]-Glucose.

-

Incubate at 30°C for a defined period.

-

Stop the reaction by boiling for 2 minutes.

-

Apply the reaction mixture to a DEAE-Sephadex column to separate the unreacted, negatively charged UDP-[14C]-Glucose from the neutral product, [14C]-desulfothis compound.

-

Elute the desulfothis compound with water and measure its radioactivity using a scintillation counter.

Assay for Sulfotransferase (SOT) Activity

This assay measures the final step in this compound biosynthesis.

Materials:

-

Partially purified SOT enzyme preparation

-

Desulfobenzylglucosinolate (substrate)

-

[35S]-PAPS (3'-phosphoadenosine-5'-phosphosulfate)

-

Reaction buffer: 100 mM Tris-HCl (pH 9.0)

-

Barium acetate solution

-

Scintillation counter

Procedure:

-

The reaction mixture should contain the enzyme preparation, reaction buffer, and desulfobenzylglucosinolate.

-

Initiate the reaction by adding [35S]-PAPS.

-

Incubate at 30°C for a set time.

-

Terminate the reaction by adding barium acetate solution to precipitate the unreacted [35S]-PAPS.

-

Centrifuge to pellet the precipitate.

-

Measure the radioactivity of the supernatant, which contains the [35S]-glucotropaeolin product, using a scintillation counter.

Regulation of this compound Biosynthesis

The biosynthesis of this compound in T. majus is regulated by various internal and external signals, with jasmonic acid and light being significant factors. While detailed signaling pathways in T. majus are not fully elucidated, the pathways in the model plant Arabidopsis thaliana provide a strong framework for understanding this regulation.

Jasmonic Acid (JA) Signaling Pathway

Jasmonic acid and its derivatives, collectively known as jasmonates, are key signaling molecules in plant defense responses, including the induction of glucosinolate biosynthesis.

Caption: Model for Jasmonic Acid signaling in glucosinolate biosynthesis.

Light Signaling Pathway

Light is another critical environmental cue that influences the production of glucosinolates. Light quality and intensity, perceived by photoreceptors like phytochromes and cryptochromes, can modulate the expression of key biosynthetic genes.

Caption: Simplified model of light signaling impacting glucosinolate biosynthesis.

Conclusion

The biosynthesis of this compound in Tropaeolum majus is a complex, multi-enzyme pathway that is tightly regulated by developmental and environmental cues. While the general framework of this pathway is understood and shares similarities with glucosinolate biosynthesis in other species, further research is needed to characterize the specific enzymes and regulatory networks in T. majus. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important biosynthetic pathway and harness its potential for various applications.

References

An In-depth Technical Guide to the Myrosinase-Catalyzed Hydrolysis of Glucotropaeolin to Benzyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of glucotropaeolin (B1208891) by myrosinase, leading to the formation of the bioactive compound, benzyl (B1604629) isothiocyanate. This document details the reaction kinetics, optimal conditions, experimental protocols, and the molecular pathways influenced by benzyl isothiocyanate, offering valuable insights for research and development in the fields of pharmacology and biotechnology.

Introduction

This compound is an aromatic glucosinolate found in various plants of the Brassicaceae family. Upon tissue damage, it comes into contact with the endogenous enzyme myrosinase (a β-thioglucosidase), initiating a hydrolysis reaction. This process yields D-glucose and an unstable aglycone intermediate, which subsequently rearranges to form benzyl isothiocyanate (BITC), a compound of significant interest due to its potential anti-inflammatory and chemopreventive properties.[1][2] The efficiency of this conversion and the nature of the hydrolysis products are influenced by several factors, including pH, temperature, and the presence of specifier proteins.[3][4] Understanding and optimizing this enzymatic reaction is crucial for harnessing the therapeutic potential of benzyl isothiocyanate.

Reaction Mechanism and Kinetics

The hydrolysis of this compound by myrosinase follows Michaelis-Menten kinetics.[5][6] The enzyme catalyzes the cleavage of the thioglucosidic bond in this compound, releasing glucose and a transient thiohydroximate-O-sulfonate. This intermediate spontaneously undergoes a Lossen rearrangement to produce benzyl isothiocyanate.[7]

dot

Caption: Myrosinase-catalyzed hydrolysis of this compound.

Kinetic Parameters

The kinetic parameters for myrosinase activity vary depending on the enzyme source, substrate, and assay conditions. The following table summarizes reported kinetic values for myrosinase with this compound and a commonly used standard, sinigrin.

| Substrate | Enzyme Source | Method | Km (µM) | Vmax (µM min-1) | Reference |

| This compound | Sinapis alba | Spectrophotometric | 130 ± 20 | 1.34 ± 0.07 | [1] |

| This compound | Sinapis alba | HPLC | 160 ± 30 | 1.31 ± 0.09 | [1] |

| Sinigrin | Sinapis alba | Spectrophotometric | 140 ± 10 | 1.83 ± 0.05 | [1] |

| Sinigrin | Sinapis alba | HPLC | 160 ± 20 | 1.80 ± 0.09 | [1] |

| Glucoraphanin | Broccoli | Spectrophotometric | 0.37 mM | 606.25 µmol/ml/min | [3] |

Optimal Reaction Conditions

The catalytic activity of myrosinase is significantly influenced by pH and temperature.

| Parameter | Optimal Range | Notes | References |

| pH | 5.0 - 7.0 | The optimal pH for myrosinase from broccoli has been reported to be around 5.0, while stability is maintained between pH 4-7.[3] Neutral to slightly alkaline conditions (pH 7-9) have been shown to favor the formation of isothiocyanates over nitriles.[5][7] | [3][5][7] |

| Temperature | 30°C - 50°C | The optimal temperature for broccoli myrosinase activity is around 40°C, with stability observed between 20-50°C.[3] Some studies have reported an optimal temperature of around 30°C for broccoli myrosinase.[8] Higher temperatures can lead to enzyme denaturation.[7] | [3][7][8] |

Experimental Protocols

Myrosinase Activity Assay (Spectrophotometric Method)

This protocol is adapted from established methods for determining myrosinase activity by monitoring the decrease in glucosinolate concentration.[1][6]

Materials:

-

Myrosinase extract

-

This compound stock solution (e.g., 10 mM in deionized water)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (10 mm path length)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer.

-

Add a specific volume of the this compound stock solution to achieve the desired final concentration (e.g., 1000–3.91 µM).[1]

-

Equilibrate the cuvette at 37°C for 15 minutes.[1]

-

Initiate the reaction by adding a known amount of myrosinase extract.

-

Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 227 nm) for a set period (e.g., 5 minutes).[1]

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

One unit of myrosinase activity is typically defined as the amount of enzyme that hydrolyzes 1 nmol of substrate per minute under the specified conditions.[1]

dot

Caption: Workflow for spectrophotometric myrosinase assay.

Quantification of Benzyl Isothiocyanate by HPLC

This protocol outlines the quantification of benzyl isothiocyanate using reverse-phase high-performance liquid chromatography (HPLC).[2][4]

Materials:

-

Sample extract containing benzyl isothiocyanate

-

Benzyl isothiocyanate standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a UV detector

Procedure:

-

Sample Preparation: Extract the hydrolyzed sample with a suitable solvent like ethanol.[2] Concentrate the extract under reduced pressure and reconstitute it in a known volume of the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

-

Standard Curve Preparation: Prepare a stock solution of benzyl isothiocyanate standard in the mobile phase. Perform serial dilutions to create a series of standards with known concentrations (e.g., 0.1 to 500 µg/mL).[2]

-

Chromatographic Conditions:

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the benzyl isothiocyanate peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation of the calibration curve to determine the concentration of benzyl isothiocyanate in the samples.

Biological Activity of Benzyl Isothiocyanate: Modulation of the NF-κB Signaling Pathway

Benzyl isothiocyanate has been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappaB (NF-κB) signaling pathway.[9][10] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of its target genes, including pro-inflammatory cytokines like IL-1β.[9]

Benzyl isothiocyanate can attenuate this pathway. Studies have shown that BITC can inhibit the phosphorylation of IKK, IκBα, and the p65 subunit of NF-κB.[9][11] This prevents the degradation of IκBα and the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.[10][11]

dot

Caption: BITC's modulation of the NF-κB signaling pathway.

Conclusion

The myrosinase-catalyzed hydrolysis of this compound is a critical step in the production of benzyl isothiocyanate, a compound with promising pharmacological activities. This guide has provided a detailed overview of the reaction kinetics, optimal conditions, and standardized protocols for its study. Furthermore, the elucidation of its interaction with key cellular signaling pathways, such as NF-κB, underscores its potential for therapeutic applications. The provided data and methodologies serve as a valuable resource for researchers and professionals in the ongoing exploration and development of glucosinolate-derived compounds for human health.

References

- 1. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Effect of cooking brassica vegetables on the subsequent hydrolysis and metabolic fate of glucosinolates | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. tost.unise.org [tost.unise.org]

- 8. The activity of myrosinase from broccoli (Brassica oleracea L. cv. Italica): influence of intrinsic and extrinsic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nuclear factor-kappaB sensitizes to benzyl isothiocyanate-induced antiproliferation in p53-deficient colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]

The Role of Glucotropaeolin as a Plant Defense Compound: An In-depth Technical Guide

Abstract

Glucosinolates are a class of plant secondary metabolites that play a crucial role in the defense mechanisms of many species within the Brassicales order. This technical guide focuses on glucotropaeolin (B1208891), an aromatic glucosinolate, and its role as a potent plant defense compound. Upon tissue damage by herbivores or pathogens, this compound is hydrolyzed by the enzyme myrosinase to produce benzyl (B1604629) isothiocyanate (BITC), a volatile and highly toxic compound. This guide provides a comprehensive overview of the biosynthesis of this compound, the mechanisms of its activation, and its biological activity against a range of insect pests and microbial pathogens. Detailed experimental protocols for the analysis of this compound and the assessment of its defensive properties are provided, along with quantitative data on its efficacy. Furthermore, the signaling pathways that regulate the induction of this compound biosynthesis are elucidated. This document is intended for researchers, scientists, and drug development professionals working in the fields of plant science, entomology, phytopathology, and natural product chemistry.

Introduction

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of biotic threats, including herbivorous insects and pathogenic microorganisms.[1] Among these defenses, the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," is a classic example of a two-component defense system.[1][2] Glucosinolates are sulfur- and nitrogen-containing secondary metabolites that are chemically stable and biologically inactive in intact plant tissues.[1][3] However, when plant tissues are damaged, glucosinolates come into contact with the enzyme myrosinase (a thioglucosidase), which is spatially segregated in healthy tissues.[2][4] This interaction triggers the hydrolysis of glucosinolates into a variety of biologically active and often toxic compounds, including isothiocyanates, thiocyanates, and nitriles.[1][5]

This compound (benzyl glucosinolate) is an aromatic glucosinolate derived from the amino acid phenylalanine.[6] It is found in a variety of plants, most notably in the family Tropaeolaceae, such as nasturtium (Tropaeolum majus), and in members of the Brassicaceae family.[5][6] The hydrolysis of this compound by myrosinase yields benzyl isothiocyanate (BITC), a volatile compound with a pungent odor and potent biological activity against a broad spectrum of organisms.[6][7] This guide will delve into the multifaceted role of this compound as a key player in plant defense.

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is a multi-step process that originates from the amino acid L-phenylalanine. The pathway can be broadly divided into three stages: chain elongation, formation of the core glucosinolate structure, and secondary modifications. For aromatic glucosinolates like this compound, the chain elongation of phenylalanine is not a prerequisite.

The core pathway involves the conversion of phenylalanine to phenylacetaldoxime, a reaction catalyzed by cytochrome P450 enzymes of the CYP79 family.[8] Subsequent steps involve the addition of a sulfur donor, glucosylation by a UDPG-glucosyltransferase, and finally, sulfation by a sulfotransferase to yield the mature this compound molecule.

Signaling Pathways for Induction

The production of this compound is not merely constitutive but is also induced in response to biotic stress, primarily through the jasmonate signaling pathway.[6][9] Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are plant hormones that play a central role in mediating defense responses against herbivores and necrotrophic pathogens.[10][11]

Upon herbivore feeding or pathogen attack, JA levels rise, triggering a signaling cascade that leads to the upregulation of glucosinolate biosynthetic genes.[8][10] This induction results in an increased accumulation of this compound at the site of attack, enhancing the plant's defensive capacity.[6][12] For instance, treatment of radish seedlings with methyl jasmonate has been shown to increase the accumulation of this compound.[6]

The "Mustard Oil Bomb": Activation of this compound

The efficacy of this compound as a defense compound lies in its conversion to the toxic benzyl isothiocyanate (BITC). This activation is a classic example of a two-component defense system where the substrate and the activating enzyme are physically separated in intact plant tissues.[2][4] Glucosinolates are typically stored in the vacuole of S-cells, while myrosinase is localized in myrosin cells, often found in the phloem parenchyma or as idioblasts.[2][10]

When a herbivore chews on the plant tissue or a pathogen degrades the cell walls, this compartmentalization is disrupted, allowing this compound to come into contact with myrosinase.[1][4] Myrosinase then cleaves the β-thioglucose linkage, releasing glucose and an unstable aglycone. This aglycone spontaneously rearranges to form the highly reactive benzyl isothiocyanate.[6]

Biological Activity and Affected Organisms

The primary active product of this compound hydrolysis, benzyl isothiocyanate (BITC), exhibits a broad spectrum of biological activity, functioning as a potent deterrent, toxin, and growth inhibitor to a wide range of organisms.

Effects on Insect Herbivores

BITC is particularly effective against generalist insect herbivores, which have not evolved specific mechanisms to detoxify this compound. The effects can range from feeding deterrence and reduced growth to increased mortality.

-

Generalist Herbivores: For many generalist insects, the presence of this compound and its hydrolysis product acts as a strong feeding deterrent. Those that do ingest plant material containing this compound often experience reduced fitness, including slower growth rates, decreased fecundity, and in some cases, death. For example, the toxic effects of BITC have been demonstrated against the springtail Folsomia fimetaria.[13]

-

Specialist Herbivores: In contrast, specialist insects that have co-evolved with glucosinolate-containing plants have developed mechanisms to overcome this defense. Some specialists, like the diamondback moth (Plutella xylostella), can detoxify isothiocyanates or prevent their formation.[14][15] Interestingly, some specialists even use glucosinolates as oviposition cues, indicating the presence of a suitable host plant for their larvae.[5] The green peach aphid (Myzus persicae) shows a preference for young leaves with higher glucosinolate concentrations, suggesting a complex interplay between nutrition and defense.[16]

Antimicrobial Activity

Benzyl isothiocyanate has demonstrated significant antimicrobial properties against a variety of bacteria and fungi, making it a key component of the plant's defense against pathogens.[7][17]

-

Antibacterial Activity: BITC is effective against both Gram-positive and Gram-negative bacteria.[7][13] Its mechanism of action is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and induction of oxidative stress.[7]

-

Antifungal Activity: BITC also exhibits potent antifungal activity against several pathogenic fungi, including species of Candida, Aspergillus, and Alternaria.[1][2][4][10] It can inhibit spore germination, mycelial growth, and mycotoxin production.[2][4] The antifungal action is also linked to the disruption of the fungal cell membrane and interference with cellular metabolism.[1][2]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of benzyl isothiocyanate (BITC) against various organisms.

Table 1: Insecticidal and Nematicidal Activity of Benzyl Isothiocyanate

| Target Organism | Life Stage | Bioassay Type | Metric | Value | Reference(s) |

| Folsomia fimetaria (Springtail) | Adult | Soil toxicity | LC50 | 110 nmol/g (16.4 mg/kg) | [13][17] |

| Folsomia fimetaria (Springtail) | - | Soil toxicity | EC50 (reproduction) | 65 nmol/g (9.7 mg/kg) | [13][17] |

| Heterodera glycines (Soybean cyst nematode) | Egg | Hatching inhibition | - | 30-60 µM significantly decreased hatching | [3] |

| Meloidogyne incognita (Root-knot nematode) | Juvenile | Nematicidal assay | LD50 | 15 µM | [3] |

Table 2: Antimicrobial Activity of Benzyl Isothiocyanate (MIC Values)

| Target Microorganism | Type | MIC (Minimum Inhibitory Concentration) | Reference(s) |

| Aspergillus fumigatus | Fungus | 25 µg/mL (inhibited growth and germination) | [2] |

| Alternaria alternata | Fungus | 1.25 mM (completely suppressed mycelial growth) | [4] |

| Candida albicans | Fungus (Yeast) | 1.43–143.0 μg/mL | [10] |

| Fusobacterium nucleatum | Gram-negative Bacterium | 0.2% | [18] |

| Staphylococcus aureus | Gram-positive Bacterium | 1/8 MIC in combination studies | [19] |

| Escherichia coli | Gram-negative Bacterium | - | [7] |

| Pseudomonas fragi | Gram-negative Bacterium | ~1000 ppm (1 mg/L) | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its defensive properties.

Extraction and Quantification of this compound via HPLC

This protocol describes a standard method for the extraction of glucosinolates from plant material and their quantification as desulfoglucosinolates using High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Lyophilize (freeze-dry) the tissue to a constant weight and then homogenize to a fine powder using a ball mill or mortar and pestle.

-

-

Extraction:

-

Accurately weigh approximately 100 mg of the dried, homogenized plant material into a 2 mL microcentrifuge tube.

-

Add 1 mL of 70% (v/v) methanol pre-heated to 70°C.

-

Vortex thoroughly and incubate in a 70°C water bath for 5 minutes, vortexing occasionally.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube. Repeat the extraction on the pellet with another 1 mL of 70% methanol and combine the supernatants.

-

-

Ion-Exchange Chromatography and Desulfation:

-

Prepare small columns with DEAE-Sephadex A-25.

-

Load the combined methanol extract onto the column.

-

Wash the column with water followed by a sodium acetate buffer.

-

Apply a purified sulfatase solution (e.g., from Helix pomatia) to the column and incubate overnight at room temperature. This step removes the sulfate (B86663) group, converting the glucosinolates to their desulfo-analogs.

-

-

Elution and Analysis:

-

Elute the desulfoglucosinolates from the column with ultrapure water.

-

Analyze the eluate using a reverse-phase HPLC system with a C18 column and a UV detector set to 229 nm.

-

Use a gradient of water and acetonitrile (B52724) for separation.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of a desulfoglucosinolate standard (e.g., desulfosinigrin).

-

Identify the desulfothis compound peak based on its retention time compared to a known standard or by LC-MS.

-

Quantify the amount of desulfothis compound in the sample by comparing its peak area to the standard curve and applying a relative response factor.

-

Insect Herbivore Feeding Bioassay

This protocol outlines a choice and no-choice feeding bioassay to assess the deterrent and toxic effects of this compound or BITC on a generalist insect herbivore.

Workflow Diagram:

Methodology:

-

Insect Rearing:

-

Rear a generalist insect herbivore (e.g., Spodoptera litura) on a standard artificial diet under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

-

Use time-mated individuals to obtain a synchronized cohort of larvae for the experiment.

-

-

Diet Preparation:

-

Prepare a standard artificial diet for the chosen insect species.

-

Divide the diet into two batches. To one batch (treatment), add benzyl isothiocyanate dissolved in a minimal amount of a suitable solvent (e.g., ethanol) to achieve the desired final concentration(s). Add an equal amount of the solvent alone to the other batch (control).

-

Allow the solvent to evaporate completely before dispensing the diet.

-

-

No-Choice Assay:

-

Place a pre-weighed amount of either the control or treatment diet into individual containers (e.g., Petri dishes or multi-well plates).

-

Place one pre-weighed, third-instar larva into each container.

-

Replicate each treatment sufficiently (e.g., n=30).

-

Incubate under the standard rearing conditions.

-

After a set period (e.g., 72 hours), record larval survival, final larval weight, and the amount of diet consumed.

-

-

Choice Assay:

-

Place pre-weighed and equal amounts of both the control and treatment diet at opposite sides of a larger container (e.g., a 10 cm Petri dish).

-

Place one pre-weighed larva in the center of the dish.

-

Replicate as above.

-

After 24-48 hours, measure the amount of each diet consumed to determine feeding preference.

-

-

Data Analysis:

-

Analyze differences in larval weight gain, consumption, and mortality between control and treatment groups in the no-choice assay using t-tests or ANOVA.

-

Analyze feeding preference in the choice assay using a paired t-test or Wilcoxon signed-rank test.

-

Pathogen Growth Inhibition Assay

This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of benzyl isothiocyanate against a target fungal or bacterial pathogen using a broth microdilution method.

Methodology:

-

Pathogen Culture:

-

Culture the target pathogen (e.g., Aspergillus fumigatus or Staphylococcus aureus) in a suitable liquid medium (e.g., Sabouraud Dextrose Broth for fungi, Tryptic Soy Broth for bacteria) to obtain a log-phase culture.

-

Adjust the concentration of the microbial suspension to a standard inoculum density (e.g., 1 x 10^5 CFU/mL).

-

-

Preparation of Test Compound:

-

Prepare a stock solution of benzyl isothiocyanate in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the BITC stock solution in the appropriate culture medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Include positive controls (medium with inoculum, no BITC) and negative controls (medium only). Also include a solvent control to ensure the solvent itself has no inhibitory effect at the concentrations used.

-

Incubate the plate at the optimal growth temperature for the pathogen (e.g., 37°C) for a specified period (e.g., 24-48 hours).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of BITC that completely inhibits visible growth of the microorganism.

-

Alternatively, cell growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that causes a significant reduction in OD compared to the positive control.

-

Conclusion and Future Directions

This compound, through its conversion to the potent biocide benzyl isothiocyanate, represents a highly effective and inducible chemical defense in plants. The glucosinolate-myrosinase system is a sophisticated mechanism that allows for the rapid deployment of toxic compounds at the site of herbivore or pathogen attack. The broad-spectrum activity of BITC against both insects and microbes underscores the importance of this defense system for plant survival.

For drug development professionals, the potent antimicrobial properties of benzyl isothiocyanate offer a promising avenue for the discovery of new therapeutic agents. Further research should focus on elucidating the precise molecular targets of BITC in various pathogens and on optimizing its delivery for potential clinical applications. For agricultural scientists, a deeper understanding of the regulation of this compound biosynthesis could lead to novel strategies for enhancing pest and disease resistance in crops, potentially reducing the reliance on synthetic pesticides. The continued exploration of this fascinating plant defense system holds significant promise for both medicine and sustainable agriculture.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Benzyl isothiocyanate improves the prognosis of Aspergillus fumigatus keratitis by reducing fungal load and inhibiting Mincle signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myzus persicae (green peach aphid) feeding on Arabidopsis induces the formation of a deterrent indole glucosinolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzyl isothiocyanate fumigation inhibits growth, membrane integrity and mycotoxin production in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methyl Jasmonate- and Light-Induced Glucosinolate and Anthocyanin Biosynthesis in Radish Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caringsunshine.com [caringsunshine.com]

- 8. Exogenous Methyl Jasmonate and Salicylic Acid Induce Subspecies-Specific Patterns of Glucosinolate Accumulation and Gene Expression in Brassica oleracea L. [mdpi.com]

- 9. Jasmonic acid and glucose synergistically modulate the accumulation of glucosinolates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of benzyl isothiocyanate on Candida albicans growth, cell size, morphogenesis, and ultrastructure [agris.fao.org]

- 11. Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures | MDPI [mdpi.com]

- 12. Jasmonate-Dependent Induction of Indole Glucosinolates in Arabidopsis by Culture Filtrates of the Nonspecific Pathogen Erwinia carotovora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Insights into the Plutella xylostella Detoxifying Enzymes: Sequence Evolution, Structural Similarity, Functional Diversity, and Application Prospects of Glucosinolate Sulfatases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. masujournal.org [masujournal.org]

- 16. Nutrition versus defense: Why Myzus persicae (green peach aphid) prefers and performs better on young leaves of cabbage | PLOS One [journals.plos.org]

- 17. Benzyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 18. connectjournals.com [connectjournals.com]

- 19. mdpi.com [mdpi.com]

- 20. masujournal.org [masujournal.org]

The Occurrence and Biological Significance of Glucotropaeolin in Cruciferous Vegetables: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glucotropaeolin (B1208891), an aromatic glucosinolate, is a significant secondary metabolite found in a variety of cruciferous vegetables. Upon enzymatic hydrolysis by myrosinase, it yields benzyl (B1604629) isothiocyanate (BITC), a compound of considerable interest to the scientific community for its potent biological activities, including chemopreventive and anti-inflammatory properties. This technical guide provides a comprehensive overview of the occurrence of this compound in cruciferous vegetables, detailing its quantitative distribution across different species. Furthermore, it outlines established experimental protocols for the extraction, identification, and quantification of this compound. The guide also delves into the molecular signaling pathways modulated by its bioactive hydrolysis product, benzyl isothiocyanate, offering insights for researchers in pharmacology and drug development.

Introduction

Cruciferous vegetables, belonging to the family Brassicaceae, are widely recognized for their health-promoting properties, which are largely attributed to their rich content of glucosinolates. These sulfur-containing secondary metabolites are precursors to isothiocyanates, compounds that have demonstrated significant potential in disease prevention. This compound, or benzyl glucosinolate, is an aromatic glucosinolate that serves as the precursor to benzyl isothiocyanate (BITC). BITC has been the subject of extensive research due to its anticancer, anti-inflammatory, and antioxidant activities. Understanding the distribution and concentration of this compound in various cruciferous vegetables is crucial for dietary assessments, the development of functional foods, and the isolation of this compound for pharmacological studies. This guide aims to provide a detailed technical overview of the current knowledge on this compound, focusing on its quantitative occurrence, analytical methodologies, and the signaling pathways influenced by its derivative, BITC.

Quantitative Occurrence of this compound

The concentration of this compound varies significantly among different cruciferous vegetables, and is influenced by factors such as cultivar, developmental stage, and growing conditions.[1] Garden cress (Lepidium sativum) is notably one of the richest sources of this compound, where it is the predominant glucosinolate.[1][2] Its presence has also been reported in other Brassica species, although often in lower concentrations compared to other glucosinolates. The following table summarizes the quantitative data on this compound content in various cruciferous vegetables, compiled from multiple studies.

| Vegetable | Species | Cultivar/Variety | Plant Part | This compound Content (µmol/g DW) | Reference(s) |

| Garden Cress | Lepidium sativum | Dadaş | Leaves | 4.57 | [1] |

| Garden Cress | Lepidium sativum | Bahar | Leaves | 3.13 | [1] |

| Garden Cress | Lepidium sativum | - | Sprouts | 57.4 mg/g DW | [3] |

| Red Kale | Brassica oleracea var. acephala | - | Baby Leafy Greens | Newly Identified | [4][5] |

| Kimchi Cabbage | Brassica rapa | Various | Leaves | Low Concentrations | [1] |

| Turnip | Brassica rapa | Various | Leaves | Low Concentrations | [1] |

| Leaf Mustard | Brassica juncea | - | Leaves | Low Concentrations | [1] |

| Red Mustard | Brassica juncea | - | Hairy Roots | Significantly Higher than Green Mustard | [2] |

| Chinese Cabbage | Brassica rapa ssp. pekinensis | Various | Leaves | Present in some accessions | [6] |

DW: Dry Weight. Note: Direct comparisons should be made with caution due to variations in analytical methods and reporting units across studies.

Experimental Protocols

Accurate quantification of this compound in plant matrices requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the analysis of glucosinolates.[7][8] This section details a generalized protocol for the extraction and quantification of this compound.

Glucosinolate Extraction and Purification

This protocol is adapted from established methods for glucosinolate analysis.[9][10][11]

Materials:

-

Plant material (fresh, frozen, or lyophilized)

-

Boiling 70% methanol (B129727)

-

Internal standard (e.g., sinigrin (B192396) or this compound)

-

DEAE-Sephadex A-25 resin

-

Purified aryl sulfatase (Type H-1 from Helix pomatia)

-

Sodium acetate (B1210297) buffer (pH 5.0)

-

Ultrapure water

Procedure:

-

Sample Homogenization: Weigh and homogenize the plant material in boiling 70% methanol to inactivate endogenous myrosinase.[10]

-

Extraction: Add a known amount of internal standard. Continue extraction by refluxing or sonicating the sample.

-

Centrifugation: Centrifuge the extract to pellet solid plant material. Collect the supernatant.

-

Purification: Apply the supernatant to a column containing DEAE-Sephadex A-25 resin. The glucosinolates will bind to the anion-exchange resin.

-

Washing: Wash the column with water and then with sodium acetate buffer to remove interfering compounds.

-

Desulfation: Add purified aryl sulfatase to the column and incubate overnight at room temperature. This enzymatic step removes the sulfate (B86663) group, yielding desulfo-glucosinolates, which are more amenable to reverse-phase HPLC.[9]

-

Elution: Elute the desulfo-glucosinolates from the column with ultrapure water.

-

Sample Preparation for HPLC: Lyophilize the eluate and redissolve in a known volume of ultrapure water or the initial mobile phase for HPLC analysis.

HPLC Quantification

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is commonly employed.

-

Detection: Detection is typically performed at 229 nm.

-

Quantification: Quantification is based on the peak area of the desulfo-glucotropaeolin relative to the peak area of the desulfo-internal standard, using a response factor.

A generalized experimental workflow for the extraction and analysis of this compound is depicted in the following diagram.

Signaling Pathways Modulated by Benzyl Isothiocyanate (BITC)

The biological activity of this compound is primarily mediated through its hydrolysis product, benzyl isothiocyanate (BITC). BITC has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and carcinogenesis.

Nrf2/HO-1 Pathway

BITC is a potent inducer of the Nrf2/HO-1 antioxidant response pathway. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to inducers like BITC, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of target genes, including Heme Oxygenase-1 (HO-1). This pathway plays a crucial role in protecting cells from oxidative damage.[7][12]

References

- 1. Glucosinolate Content in Brassica Genetic Resources and Their Distribution Pattern within and between Inner, Middle, and Outer Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative analysis of glucosinolates and metabolite profiling of green and red mustard (brassica juncea) hairy roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling of Individual Desulfo-Glucosinolate Content in Cabbage Head (Brassica oleracea var. capitata) Germplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. researchgate.net [researchgate.net]

- 6. Variations of Major Glucosinolates in Diverse Chinese Cabbage (Brassica rapa ssp. pekinensis) Germplasm as Analyzed by UPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isothiocyanate-Rich Extracts from Cauliflower (Brassica oleracea Var. Botrytis) and Radish (Raphanus sativus) Inhibited Metabolic Activity and Induced ROS in Selected Human HCT116 and HT-29 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Pharmacokinetics of Glucotropaeolin and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucotropaeolin (B1208891), a prominent glucosinolate found in cruciferous vegetables such as garden cress (Lepidium sativum) and nasturtium (Tropaeolum majus), is a precursor to the bioactive compound benzyl (B1604629) isothiocyanate (BITC). Upon ingestion and hydrolysis, this compound releases BITC, which has garnered significant scientific interest for its potential chemopreventive and therapeutic properties. Understanding the pharmacokinetic profile of this compound and its metabolites is crucial for the development of novel therapeutic agents and for assessing the health benefits of diets rich in these compounds. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion of this compound and its primary metabolites, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Pharmacokinetics of this compound and its Metabolites

The pharmacokinetic profile of this compound is intrinsically linked to its conversion to benzyl isothiocyanate (BITC) and subsequent metabolism. This compound itself is not biologically active until it is hydrolyzed by the enzyme myrosinase, which is either present in the plant material or produced by the gut microbiota.

Absorption

Following oral administration, this compound is hydrolyzed to BITC, which is then absorbed. The absorption of BITC is relatively rapid. In a human study involving the consumption of garden cress, the primary metabolite of BITC appeared in the urine with maximum concentrations observed 2-6 hours after dosing[1]. Another study in pigs administered Tropaeolum majus showed that the maximum BITC concentration in plasma was reached in approximately 1.93 hours[2].

Distribution

Limited information is available on the specific tissue distribution of this compound and its metabolites in humans. However, preclinical studies suggest that BITC and its metabolites are distributed to various tissues.

Metabolism

The primary metabolic pathway for BITC is the mercapturic acid pathway. BITC first conjugates with glutathione (B108866) (GSH) to form BITC-glutathione (BITC-GSH). This conjugate is then sequentially metabolized to BITC-cysteinylglycine (BITC-CysGly), BITC-cysteine (BITC-Cys), and finally to the main excretory product, BITC-N-acetyl-L-cysteine (BITC-NAC), also known as a mercapturic acid. In a human intervention study, plasma contained high levels of BITC-GSH, BITC-CysGly, and BITC-NAC 1-5 hours after ingestion of Indian cress, with BITC-CysGly being the main plasma metabolite[3].

Excretion

The metabolites of BITC are primarily excreted in the urine. In humans, the excretion of the N-acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine metabolite is rapid and essentially complete within 10-12 hours after administration[1]. On average, 53.7% of an administered dose of BITC was excreted as this metabolite via the renal route[1]. In the human intervention study with Indian cress, the main urinary metabolites were identified as BITC-NAC and BITC-Cys, with peak concentrations observed 4-6 hours after ingestion[3].

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for the metabolites of this compound in humans. It is important to note that direct pharmacokinetic data for this compound is scarce as it is rapidly converted to BITC.

Table 1: Plasma Concentrations of Benzyl Isothiocyanate (BITC) Metabolites in Humans After Oral Administration of this compound

| Metabolite | Dose of this compound | Cmax (µM) | Tmax (h) | AUC | Half-life (t½) | Reference |

| BITC-Cysteinylglycine | 1000 µmol from 10 g freeze-dried Indian cress | 0.19 - 2.61 | 1 - 5 | Data not reported | Data not reported | [4] |

| BITC-N-acetyl-L-cysteine | 1000 µmol from 10 g freeze-dried Indian cress | 0.14 - 1.25 | 1 - 5 | Data not reported | Data not reported | [4] |

| BITC-Glutathione | 1000 µmol from 10 g freeze-dried Indian cress | Detected | 1 - 5 | Data not reported | Data not reported | [3] |

| BITC-Cysteine | 1000 µmol from 10 g freeze-dried Indian cress | Detected | 1 - 5 | Data not reported | Data not reported | [3] |

Table 2: Urinary Excretion of Benzyl Isothiocyanate (BITC) Metabolites in Humans After Oral Administration of this compound

| Metabolite | Dose of this compound/BITC | Peak Excretion Time (h) | % of Dose Excreted | Reference |

| N-acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine | Not specified (from garden cress) | 2 - 6 | 53.7 (as BITC) | [1] |

| BITC-N-acetyl-L-cysteine | 1000 µmol from 10 g freeze-dried Indian cress | 4 - 6 | Data not reported | [3] |

| BITC-Cysteine | 1000 µmol from 10 g freeze-dried Indian cress | 4 - 6 | Data not reported | [3] |

Experimental Protocols

Quantification of this compound and its Metabolites in Biological Samples

This protocol describes a general method for the analysis of this compound metabolites in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Plasma:

-

To 100 µL of plasma, add a suitable internal standard (e.g., deuterated BITC).

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at ≥10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

Urine:

-

Centrifuge urine samples to remove particulate matter.

-

Dilute the supernatant with an appropriate volume of mobile phase.

Solid-Phase Extraction (SPE) for both Plasma and Urine (optional but recommended for cleaner samples):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the pre-treated plasma supernatant or diluted urine onto the cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each metabolite and the internal standard need to be optimized on the specific instrument.

-

The analytical method should be validated according to standard guidelines, including assessment of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects[5].

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Benzyl Isothiocyanate

BITC has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, apoptosis, and cell proliferation.

Caption: Signaling pathways modulated by Benzyl Isothiocyanate (BITC).

Experimental Workflow for Pharmacokinetic Analysis

Caption: Experimental workflow for pharmacokinetic analysis of this compound metabolites.

Conclusion

The pharmacokinetic profile of this compound is characterized by the rapid conversion to its bioactive metabolite, benzyl isothiocyanate, followed by metabolism through the mercapturic acid pathway and subsequent renal excretion. While quantitative data on the complete pharmacokinetic parameters for all metabolites are still emerging, the available evidence provides valuable insights into the absorption, metabolism, and elimination of these compounds. The modulation of key signaling pathways by BITC underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further studies to elucidate the complex pharmacokinetics and pharmacodynamics of this compound and its metabolites. Continued research in this area is essential for the development of evidence-based dietary recommendations and novel therapeutic strategies.

References

- 1. Studies on the metabolism and excretion of benzyl isothiocyanate in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of this compound from Tropaeolum majus L. (Nasturtium) and the Bioavailability of Benzyl-Isothiocyanates in Growing Pigs [scirp.org]

- 3. Bioavailability and metabolism of benzyl glucosinolate in humans consuming Indian cress (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of Glucotropaeolin Hydrolysis Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucotropaeolin (B1208891), a glucosinolate found in cruciferous plants, undergoes enzymatic hydrolysis to yield benzyl (B1604629) isothiocyanate (BITC), a compound of significant interest for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the mechanisms underlying BITC's anti-inflammatory effects, focusing on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document summarizes key quantitative data, provides detailed experimental protocols for assessing anti-inflammatory activity, and presents visual representations of the involved signaling cascades and experimental workflows to support further research and development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. Glucosinolates, secondary metabolites found in plants of the Brassicales order, and their hydrolysis products, particularly isothiocyanates (ITCs), have garnered attention for their health-promoting benefits, including anti-inflammatory and chemopreventive effects. This compound is hydrolyzed by the enzyme myrosinase into BITC, a highly reactive organosulfur compound.[1][2] Emerging evidence strongly suggests that BITC exerts significant anti-inflammatory effects by targeting critical cellular signaling pathways.[1][3] This guide serves as a technical resource for researchers investigating the therapeutic potential of this compound-derived compounds.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory activity of Benzyl Isothiocyanate (BITC) is primarily attributed to its ability to suppress key signaling pathways that orchestrate the inflammatory response, namely the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.[4]

BITC has been shown to effectively inhibit this pathway by:

-

Preventing IκBα Degradation: BITC treatment has been observed to block the phosphorylation and subsequent degradation of IκBα in LPS-stimulated macrophages.[5]

-